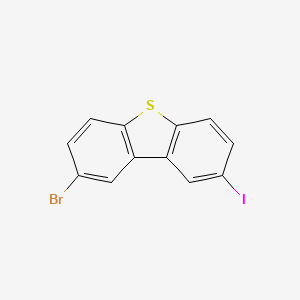

2-Bromo-8-iododibenzothiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-8-iododibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrIS/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMECZSLDNCAHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(S2)C=CC(=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrIS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Heteroaromatic Asymmetry

An In-Depth Technical Guide to 2-Bromo-8-iododibenzothiophene (CAS: 1206544-88-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This compound is a strategically-designed heterocyclic compound that serves as a highly versatile building block in modern organic synthesis. Its core, a rigid and thermally stable dibenzothiophene unit, is a privileged scaffold in materials science, particularly for organic electronics such as Organic Light-Emitting Diodes (OLEDs). The key to its utility lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine bond. This inherent electronic difference allows for predictable, selective, and sequential functionalization, enabling the precise construction of complex, high-value molecules without the need for cumbersome protecting group strategies.[1] This guide provides a technical overview of its properties, synthesis, and core applications, with a focus on the practical execution of its most important chemical transformations.

Physicochemical & Safety Data

A clear understanding of the physical properties and safety profile of a reagent is a prerequisite for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1206544-88-8 | [1] |

| Molecular Formula | C₁₂H₆BrIS | [2] |

| Molecular Weight | 389.05 g/mol | [2] |

| Appearance | Off-white to white powder/crystal | [1] |

| Melting Point | 206.0 - 209.0 °C | [1] |

| Purity | >97.0% (GC) | [3] |

Safety & Handling: this compound is stable under proper storage conditions (cool, dark, tightly sealed).[3] While not classified under GHS for physical, health, or environmental hazards, standard laboratory precautions should be observed.[3] Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or with local exhaust to prevent dust generation.[3] In case of fire, dry chemical, foam, water spray, or carbon dioxide are suitable extinguishing media. The compound may decompose upon combustion to generate poisonous fumes.[3] Personal protective equipment (PPE), including protective clothing and gloves, should be worn during handling.[3]

Synthesis of the Dibenzothiophene Core

Key Synthetic Application: Sequential Cross-Coupling

The primary utility of this compound is its capacity for sequential functionalization. The significant difference in reactivity between the aryl-iodide and aryl-bromide moieties allows for selective reaction at the C-8 position (iodine) while leaving the C-2 position (bromine) intact for a subsequent, different coupling reaction. This is a powerful strategy for building complex, asymmetric molecules.

Mechanism of Selectivity: A Lesson in Oxidative Addition

The selectivity of palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) is primarily dictated by the rate of the initial oxidative addition step. The Pd(0) catalyst adds across the carbon-halogen bond, and the rate of this reaction generally follows the trend C-I > C-Br > C-Cl. The C-I bond is weaker and more polarizable, making it significantly more susceptible to oxidative addition by the electron-rich Pd(0) center. By carefully controlling reaction conditions (e.g., temperature, reaction time, and catalyst choice), one can selectively cleave the C-I bond, perform the coupling, and isolate the mono-functionalized product before the C-Br bond has a chance to react.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-8 Position

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. This protocol describes a representative procedure for selectively coupling an arylboronic acid at the more reactive C-8 iodo position. The conditions are adapted from successful couplings on related dibromo- and bromothiophene systems.[5][6]

Reaction: this compound + Arylboronic Acid → 2-Bromo-8-aryldibenzothiophene

Step-by-Step Methodology

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

-

Solvent Addition: Under a positive pressure of argon or nitrogen, add a degassed solvent mixture of 1,4-Dioxane and water (typically a 4:1 ratio). The solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 10 mL per 1 mmol of substrate).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), to the flask under the inert atmosphere.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 8-16 hours. Selective mono-coupling is favored at lower temperatures and shorter reaction times.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 2-bromo-8-aryldibenzothiophene.

Workflow Diagram: Selective Suzuki Coupling

Caption: Workflow for selective Suzuki-Miyaura coupling at the C-8 position.

Protocol 2: Buchwald-Hartwig Amination for Carbazole Synthesis

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, essential for synthesizing materials used in OLEDs, such as carbazole derivatives.[7][8] This protocol outlines the coupling of a secondary amine, like carbazole, to the dibenzothiophene core. For sequential synthesis, this step would be performed on the product from Protocol 1 (at the C-2 bromo position). For a direct, selective amination, the C-8 iodo position would react preferentially.

Reaction: this compound + Carbazole → 8-(9H-Carbazol-9-yl)-2-bromodibenzothiophene

Step-by-Step Methodology

-

Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), carbazole (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equiv).

-

Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-6 mol%). The choice of ligand is critical and often requires screening for optimal results.[7]

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe under an inert atmosphere.

-

Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite to remove palladium black and inorganic salts, washing the pad with additional toluene.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., using a hexane/dichloromethane gradient) and/or recrystallization to obtain the pure N-arylated product.

Workflow Diagram: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig C-N cross-coupling reaction.

Application in Materials Science: Building Blocks for OLED Host Materials

The dibenzothiophene core is an excellent electron-transporting moiety, while carbazole is a well-known hole-transporting unit.[9][10] By combining these two fragments, researchers can create "bipolar" host materials. In an OLED, the host material forms a matrix for the light-emitting dopant molecules. An effective bipolar host facilitates balanced transport of both holes and electrons to the emissive layer, leading to efficient charge recombination on the dopant and, consequently, high device efficiency and stability.[9]

This compound is an ideal precursor for such materials. A synthetic strategy could involve:

-

Step 1 (Suzuki Coupling): Reacting the C-8 iodo position with a boronic acid derivative of a donor unit (e.g., another carbazole or a triphenylamine).

-

Step 2 (Buchwald-Hartwig Amination): Reacting the remaining C-2 bromo position with a different donor unit, such as carbazole, to complete the asymmetric bipolar structure.

This stepwise, selective approach provides chemists with precise control over the final molecular architecture, allowing them to fine-tune the electronic and physical properties of the host material to optimize OLED performance.

References

- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]

- 8. 2-Bromodibenzothiophene | C12H7BrS | CID 299508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

An In-depth Technical Guide to 2-Bromo-8-iododibenzothiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Significance of Halogenated Dibenzothiophenes

Dibenzothiophene, a sulfur-containing heterocyclic compound, and its derivatives are of significant interest in the fields of materials science and medicinal chemistry.[1][2][3] The rigid, planar structure of the dibenzothiophene core imparts favorable electronic and photophysical properties, making it a valuable building block for organic semiconductors, OLED materials, and photovoltaic devices.[1] In the realm of drug discovery, the dibenzothiophene scaffold is recognized as a privileged structure, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

The strategic functionalization of the dibenzothiophene core with halogen atoms, such as bromine and iodine, provides a powerful tool for tuning the molecule's properties and enabling the synthesis of more complex structures. The presence of both bromo and iodo groups on the dibenzothiophene skeleton, as in 2-Bromo-8-iododibenzothiophene, offers orthogonal reactivity. This allows for selective, stepwise functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions.[1] The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for sequential reactions, providing synthetic flexibility in the construction of advanced materials and potential pharmaceutical agents.[1]

This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, offering valuable insights for researchers and professionals working in organic synthesis, materials science, and drug development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a central thiophene ring fused with two benzene rings, with a bromine atom at the 2-position and an iodine atom at the 8-position.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

| Identifier | Value |

| CAS Number | 1206544-88-8 |

| Molecular Formula | C₁₂H₆BrIS |

| Molecular Weight | 389.05 g/mol |

| IUPAC Name | 2-Bromo-8-iododibenzo[b,d]thiophene |

Physical and Spectroscopic Properties

A summary of the known physical properties of this compound is provided below. It is important to note that while some data is readily available from chemical suppliers, other properties such as boiling point and detailed spectroscopic data are not widely reported in public literature.

| Property | Value | Source |

| Appearance | White to off-white powder/crystal | [1][4] |

| Melting Point | 206.0 - 212.0 °C | [1][4] |

| Boiling Point | Data not available | |

| Solubility | While specific solubility data is not available, dibenzothiophene and its derivatives are generally soluble in organic solvents like benzene and ethanol.[5] The solubility of functionalized dibenzothiophenes can be significantly influenced by the nature of the substituents.[6] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the positions of the bromine and iodine atoms.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms of the dibenzothiophene core. The carbons directly bonded to the halogen atoms will exhibit shifts influenced by the electronegativity and size of the respective halogens.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (approximately 389 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the readily available literature. However, the synthesis of the closely related 2,8-dibromodibenzothiophene is well-documented and proceeds via the direct bromination of dibenzothiophene.[1][7][8] This suggests that a regioselective halogenation approach could be employed for the synthesis of this compound.

A plausible synthetic strategy would involve a two-step halogenation of dibenzothiophene. Given the directing effects of the sulfur atom and the existing ring system, achieving the desired 2,8-disubstitution pattern with two different halogens would require careful control of the reaction conditions and the choice of halogenating agents. One possible route could involve the initial mono-bromination or mono-iodination of dibenzothiophene, followed by a second halogenation step to introduce the other halogen. The order of halogen introduction would be critical in achieving the desired regioselectivity.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Purification

Purification of the final product would likely involve standard techniques for solid organic compounds, such as:

-

Recrystallization: This is a common method for purifying crystalline solids. The choice of solvent is crucial and would need to be determined experimentally based on the solubility of the compound at different temperatures.

-

Column Chromatography: For more challenging separations, silica gel column chromatography could be employed to separate the desired product from any starting materials, mono-halogenated intermediates, or other regioisomers.

-

Sublimation: Given the aromatic nature and likely thermal stability of the compound, sublimation under vacuum could be an effective purification method, particularly for removing non-volatile impurities.

Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable intermediate in several areas of research and development.

Organic Electronics

The dibenzothiophene core is a well-established building block for organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[1] The presence of two different and selectively addressable halogen atoms in this compound allows for the stepwise construction of complex conjugated molecules and polymers.

For instance, the iodo group can be selectively coupled with an organometallic reagent via a Suzuki or Stille coupling, followed by a subsequent coupling reaction at the bromo position. This orthogonal reactivity is highly advantageous for creating donor-acceptor type molecules and polymers, which are essential for efficient charge separation and transport in organic photovoltaic devices. The ability to precisely control the molecular architecture through these selective coupling reactions allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing device performance.

Logic Diagram for Application in Organic Electronics

Caption: Logical flow from the properties of this compound to its application in organic electronics.

Medicinal Chemistry and Drug Discovery

The benzothiophene scaffold is a key pharmacophore in numerous biologically active compounds.[1][2][3] The introduction of halogen atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, for example, by influencing its metabolic stability, lipophilicity, and binding interactions with target proteins.

This compound serves as a versatile starting material for the synthesis of novel dibenzothiophene derivatives with potential therapeutic applications. The bromo and iodo substituents can be replaced with a variety of functional groups through cross-coupling reactions, allowing for the rapid generation of a library of compounds for biological screening. This approach is central to modern drug discovery efforts, where the systematic exploration of chemical space around a privileged scaffold is a key strategy for identifying new lead compounds.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the development of advanced materials and novel therapeutic agents. Its key feature is the presence of two different halogen atoms, which allows for selective and sequential functionalization of the robust dibenzothiophene core. While detailed physical and spectroscopic data are not widely available in the public domain, its utility in organic synthesis is clear from the extensive research on related dibenzothiophene derivatives. This technical guide provides a foundation for researchers and professionals to understand the core properties and potential applications of this versatile molecule, encouraging further exploration of its synthetic utility and the development of innovative technologies based on its unique chemical architecture.

References

-

Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of[6]Benzothieno[3,2‑b][6]benzothiophenes. PMC - NIH.

- Wiley-VCH 2007 - Supporting Inform

- The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD.

- Regioselective arene halogenation using the FAD-dependent halogenase RebH. PubMed.

- This compound. Chem-Impex.

- Dibenzothiophene | C12H8S | CID 3023. PubChem - NIH.

- Adsorptive desulfurization of dibenzothiophene (DBT) in model petroleum distillate using functionalized carbon nanotubes. PubMed.

- NMR Chemical Shifts.

- Journal of Material Chemistry C Supporting Inform

- Dibenzothiophene. Wikipedia.

- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temper

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.

- 2,8-Dibromodibenzothiophene synthesis. ChemicalBook.

- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. NIH.

- Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling.

- This compound 1206544-88-8. Tokyo Chemical Industry Co., Ltd.(APAC).

- This compound丨CAS 1206544-88-8. LEAPCHEM.

- 1H NMR Chemical Shift.

- mass spectra - fragmentation p

- Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activ

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.

- Mass Spectrometry - Fragmentation P

- Fragment

- Proposed mechanisms of regioselective halogenation.

- a guide to 13c nmr chemical shift values. Compound Interest.

- Dibromodibenzothiophene: A Foundation for Next-Generation OLED and OFET M

- Electrochemical Synthesis of Dibenzothiophenes via Intramolecular C-S Cyclization with a Halogen Medi

- 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.

- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.

- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents | Request PDF.

- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as C

- 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold.

- Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline. Der Pharma Chemica.

Sources

- 1. ossila.com [ossila.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dibenzothiophene | C12H8S | CID 3023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors: A Viable Asymmetric Functionalization of [1]Benzothieno[3,2‑b][1]benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 2,8-Dibromodibenzothiophene synthesis - chemicalbook [chemicalbook.com]

2-Bromo-8-iododibenzothiophene molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-8-iododibenzothiophene: A Strategic Building Block for Advanced Materials and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound of significant interest to researchers in materials science and drug development. We will delve into its core physicochemical properties, explore the strategic advantage conferred by its unique dual-halogen substitution pattern, propose a logical synthetic pathway, and detail its applications. The inherent orthogonal reactivity of the bromo and iodo substituents makes this molecule a highly versatile and valuable building block for the synthesis of complex, functionalized dibenzothiophene derivatives.

Introduction to the Dibenzothiophene Scaffold

The dibenzothiophene core, a sulfur-containing polycyclic aromatic hydrocarbon, is recognized as a "privileged structure" in medicinal chemistry and a robust component in materials science.[1][2] Its rigid, planar structure and electron-rich nature impart favorable electronic properties and metabolic stability. Dibenzothiophene derivatives have been extensively investigated for a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1][2] In the realm of organic electronics, this scaffold is a cornerstone for developing high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][4]

This compound (CAS No. 1206544-88-8) emerges as a particularly strategic derivative.[3][5][6] Its distinction lies in the presence of two different halogen atoms at specific positions, which can be addressed selectively in subsequent chemical transformations. This guide will elucidate the properties and potential of this key synthetic intermediate.

Physicochemical Properties

This compound is a solid, off-white crystalline powder under standard conditions.[3][6] Its core data, essential for experimental design, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1206544-88-8 | [3][5][7] |

| Molecular Formula | C₁₂H₆BrIS | [3][5] |

| Molecular Weight | 389.05 g/mol | [3][5][6] |

| Appearance | White to off-white powder/crystal | [3][6] |

| Melting Point | 206.0 - 212.0 °C | [3][6] |

| Purity (Typical) | >97.0% (by GC) | [6] |

| Storage | Recommended cool, dark place (<15°C), protected from light | [5] |

The Strategic Advantage: Orthogonal Reactivity

The primary value of this compound in synthetic chemistry stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This "orthogonal reactivity" allows for selective, stepwise functionalization, providing unparalleled control in the construction of complex molecules.[3]

Causality of Reactivity: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the rate-determining step is often the oxidative addition of the organohalide to the metal center (e.g., Palladium(0)). The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive. Consequently, one can selectively perform a coupling reaction at the iodine-bearing position under milder conditions, leaving the bromine atom intact for a subsequent, different transformation under more forcing conditions.[3]

This stepwise approach is critical for building asymmetric molecules and creating diverse chemical libraries from a single, advanced precursor, which is a cornerstone of modern drug discovery and materials development.

Caption: Orthogonal Suzuki coupling workflow.

Synthetic Strategy and Methodologies

While specific proprietary synthesis methods may vary, a logical and scalable synthetic route to this compound can be devised from commercially available dibenzothiophene based on established organohalogen chemistry. The primary challenge is achieving the desired 2,8-disubstitution pattern with two different halogens.

Proposed Synthetic Pathway: A sequential halogenation approach is the most logical strategy.

-

Step 1: Electrophilic Bromination. Dibenzothiophene can undergo electrophilic aromatic substitution. Reaction with a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or CCl₄) would preferentially yield 2-bromodibenzothiophene. The 2 and 8 positions are the most electronically activated for this type of reaction.

-

Step 2: Directed Iodination. The subsequent iodination of 2-bromodibenzothiophene must be directed to the 8-position. This can be achieved using an iodinating agent such as N-Iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g., HIO₃) in an acidic medium like acetic acid. The existing bromo-substituent, being an ortho-, para-director (though deactivating), will direct the incoming electrophile (I⁺) to the available activated positions, including the 8-position. Careful optimization of reaction conditions would be required to maximize the yield of the desired 2,8-isomer over other possibilities.

This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Proposed two-step synthesis workflow.

Applications in Research and Development

The utility of this compound spans two major, high-value research areas.

Materials Science and Organic Electronics

The dibenzothiophene core provides excellent thermal and chemical stability, which is a critical requirement for materials used in electronic devices.[3] this compound serves as a key building block for:

-

OLED Host Materials: By coupling different aromatic groups at the 2- and 8-positions, researchers can synthesize novel host materials for phosphorescent OLEDs (PhOLEDs), tuning the energy levels (HOMO/LUMO) to optimize charge injection and transport.[4]

-

Organic Semiconductors: The ability to create well-defined, extended π-conjugated systems through sequential coupling reactions allows for the development of new organic semiconductors for OFETs, where charge carrier mobility is paramount.[3][8]

-

Photovoltaic Materials: It can be used to construct donor or acceptor molecules for the active layer in OPV devices, enabling precise control over the material's optical absorption and electronic properties.[3]

Drug Discovery and Medicinal Chemistry

In drug development, generating a library of structurally diverse but related compounds is essential for exploring the Structure-Activity Relationship (SAR).

-

Scaffold for Novel Compounds: this compound is an ideal starting point for creating libraries of novel drug candidates.[3] The dibenzothiophene scaffold itself is present in various biologically active molecules.[1][2]

-

Fine-Tuning of Biological Activity: By introducing one substituent at the 8-position (via the C-I bond) and another at the 2-position (via the C-Br bond), medicinal chemists can systematically probe how different functional groups in distinct spatial orientations affect the target binding and overall pharmacological profile of the molecule. This controlled, dual-vector diversification is highly efficient for lead optimization.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for innovation. Its defining feature—the orthogonal reactivity of its two distinct halogen substituents—provides an exceptional degree of control for synthetic chemists. This enables the efficient and precise construction of complex, asymmetrically functionalized dibenzothiophenes. For researchers and professionals in drug discovery and materials science, this compound is a powerful tool for accelerating the development of next-generation pharmaceuticals and high-performance organic electronic materials.

References

-

CAS: 1206544-88-8 Name: this compound. Aribo Biotechnology. [Link]

-

2,8-Dibromodibenzothiophene | C12H6Br2S | CID 631120. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromodibenzothiophene | C12H7BrS | CID 299508. PubChem, National Center for Biotechnology Information. [Link]

-

Benzothiophene synthesis. Organic Chemistry Portal. [Link]

-

Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

- Method for synthesizing 2-bromothiophene.

-

Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. ResearchGate. [Link]

-

Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Semantic Scholar. [Link]

-

Design, Synthesis and Antimicrobial Screening of Novel Benzothiazole Analogs. International Journal of Pharmaceutical Drug Design. [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. leapchem.com [leapchem.com]

- 4. ossila.com [ossila.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 1206544-88-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 1206544-88-8 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Bromo-8-iododibenzothiophene in Organic Solvents

Abstract

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-8-iododibenzothiophene in a range of common organic solvents. Geared towards researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple listing of data. Instead, it offers a foundational understanding of the physicochemical principles governing solubility, predictive methodologies, and detailed, field-proven experimental protocols for accurate solubility determination. As a key intermediate in the synthesis of advanced organic materials, semiconductors, and optoelectronic devices, a thorough understanding of its solubility is paramount for efficient process development, purification, and formulation.[1]

Introduction: The "Why" Behind the "How"

This compound is a halogenated heterocyclic compound with significant potential in organic synthesis and materials science.[2][3] Its rigid, planar dibenzothiophene core, functionalized with both a bromine and an iodine atom, offers unique electronic properties and synthetic versatility. However, the successful application of this compound is fundamentally linked to its behavior in solution. Solubility dictates the choice of reaction media, purification strategies such as crystallization, and formulation for various applications. A lack of precise solubility data can lead to suboptimal reaction yields, inefficient purification, and challenges in material processing.

This guide addresses this critical knowledge gap by providing a dual approach: a theoretical framework for predicting solubility and a practical guide to its experimental determination. By understanding the interplay between the solute's molecular structure and the solvent's properties, researchers can make informed decisions, saving valuable time and resources.

Theoretical Underpinnings of Solubility: A Predictive Approach

The age-old adage of "like dissolves like" serves as a fundamental principle in predicting solubility.[4] For a solid solute to dissolve in a liquid solvent, the intermolecular forces between the solute and solvent molecules must overcome the intermolecular forces within the solute's crystal lattice and the solvent itself.

Physicochemical Profile of this compound

A comprehensive understanding of the physicochemical properties of this compound is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₂H₆BrIS | |

| Molecular Weight | 389.05 g/mol | |

| Appearance | Off-white powder | [2] |

| Melting Point | 206.0 - 209.0 °C | [2] |

The large, polycyclic aromatic structure of dibenzothiophene suggests that the molecule is predominantly nonpolar and lipophilic.[5] The presence of halogen atoms (bromine and iodine) increases the molecular weight and polarizability, which can influence van der Waals interactions. However, these do not impart significant polarity to the molecule. Therefore, it is anticipated that this compound will exhibit poor solubility in polar solvents like water and alcohols, and higher solubility in nonpolar or moderately polar aprotic solvents.

The Hansen Solubility Parameter (HSP) Approach

A more quantitative method for predicting solubility is the use of Hansen Solubility Parameters (HSP).[6] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The principle is that substances with similar HSP values are likely to be miscible.[7]

The HSP of a solvent can be plotted in a three-dimensional "Hansen space." For a given solute, a "solubility sphere" can be determined, and any solvent that falls within this sphere is likely to be a good solvent for that solute.

Logical Workflow for Solubility Prediction

Caption: Predictive workflow for estimating the solubility of this compound.

Table of Hansen Solubility Parameters for Common Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

Note: These are approximate values and can vary slightly depending on the source.

Based on this data, solvents like toluene, chloroform, and THF are predicted to be better solvents for this compound than highly polar solvents like water, methanol, or ethanol.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, they must be validated by empirical data. The following section provides detailed protocols for both qualitative and quantitative determination of solubility.

Qualitative Solubility Assessment

This is a rapid screening method to quickly identify promising solvents.

Objective: To visually classify the solubility of this compound in a range of solvents as "soluble," "partially soluble," or "insoluble."

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, THF, DMF, DMSO, ethanol, methanol)

-

Small test tubes or vials (1.5-2 mL)

-

Spatula

-

Pipettes

-

Vortex mixer

Protocol:

-

Preparation: Label a series of test tubes, one for each solvent.

-

Addition of Solute: Add approximately 5-10 mg of this compound to each labeled test tube.

-

Addition of Solvent: Add 1 mL of the corresponding solvent to each test tube.

-

Mixing: Securely cap the test tubes and vortex each sample vigorously for 30-60 seconds.

-

Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The solid appears largely undissolved.

-

Quantitative Solubility Determination: The Shake-Flask Method

This is a more rigorous method to determine the precise solubility of the compound in a given solvent at a specific temperature.

Objective: To quantify the solubility of this compound in selected solvents (e.g., in mg/mL or mol/L).

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer)

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent (e.g., 5 mL) to the vial.

-

-

Equilibration:

-

Tightly seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vial to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the diluted supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

-

Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

-

Experimental Workflow for Quantitative Solubility Determination

Caption: Step-by-step workflow for the quantitative determination of solubility.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table to allow for easy comparison between different solvents.

Table for Reporting Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Ethanol | 25 | [Experimental Value] | [Calculated Value] |

The results from these experiments will provide a clear understanding of the solubility profile of this compound, enabling researchers to select the most appropriate solvents for their specific applications.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By combining predictive approaches based on molecular structure and solvent properties with rigorous experimental protocols, researchers can confidently navigate the solution landscape for this important synthetic intermediate. The methodologies outlined herein are designed to be self-validating and provide a solid foundation for further research and development in the fields of materials science and drug discovery.

References

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Faculty of Science, Taibah University. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test. [Link]

-

List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Colorado Boulder. [Link]

-

Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]

-

HSP for Beginners. (n.d.). Hansen Solubility Parameters. [Link]

-

Solubility of Organic Compounds. (2023). University of Calgary. [Link]

-

Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]

-

Hansen solubility parameter. (2023). In Wikipedia. [Link]

-

CAS: 1206544-88-8 Name: this compound. (n.d.). Aribo Biotechnology. [Link]

-

2-Bromothiophene. (2025). PubChem. [Link]

-

Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. (n.d.). Polish Journal of Environmental Studies. [Link]

-

Polycyclic aromatic hydrocarbon. (2024). In Wikipedia. [Link]

-

Jouyban, A., Shayanfar, A., & Acree, W. E., Jr. (2014). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. SAR and QSAR in Environmental Research, 25(12), 987–1002. [Link]

-

Acree, W. E., Jr. (Ed.). (1988). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Pergamon Press. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. leapchem.com [leapchem.com]

- 3. my.leapchemproduct.com [my.leapchemproduct.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-8-iododibenzothiophene

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic route to obtain 2-Bromo-8-iododibenzothiophene, a key building block in the fields of organic electronics and pharmaceutical research. The unique arrangement of two different halogen atoms on the dibenzothiophene scaffold offers orthogonal reactivity, enabling selective, stepwise functionalization for the construction of complex molecular architectures.[1] This document details a proposed two-step synthesis starting from commercially available dibenzothiophene, focusing on the principles of electrophilic aromatic substitution and the regiochemical outcomes governed by substituent effects. Detailed experimental protocols, mechanistic insights, and data presentation are included to assist researchers in the successful synthesis and characterization of this valuable compound.

Introduction: The Significance of this compound

Dibenzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest due to their rigid, planar structure and unique electronic properties. These characteristics make them ideal candidates for incorporation into organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic devices.[2] The introduction of halogen substituents onto the dibenzothiophene core further enhances its utility by providing reactive handles for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.

This compound, in particular, is a highly valuable intermediate. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective and sequential chemical transformations. This orthogonality is a powerful tool for the rational design and synthesis of complex organic materials and novel drug candidates. This guide presents a scientifically sound and practical approach to the synthesis of this important molecule.

Strategic Synthesis Plan: A Two-Step Halogenation Approach

The synthesis of this compound can be strategically achieved through a two-step electrophilic aromatic substitution sequence starting from dibenzothiophene. The key to a successful synthesis lies in controlling the regioselectivity of the halogenation reactions. The sulfur atom in dibenzothiophene directs electrophilic attack primarily to the 2 and 8 positions.

Two plausible synthetic routes are considered:

-

Route A: Iodination of dibenzothiophene to form 2-iododibenzothiophene, followed by bromination.

-

Route B: Bromination of dibenzothiophene to form 2-bromodibenzothiophene, followed by iodination.

This guide will focus on Route A as the primary recommended pathway, as the initial introduction of the larger iodine atom may offer steric hindrance that could influence the regioselectivity of the subsequent bromination step.

Mechanistic Considerations and Regioselectivity

Electrophilic aromatic substitution on the dibenzothiophene ring is directed by the electron-donating effect of the sulfur atom, which activates the 2, 3, 7, and 8 positions. However, the 2 and 8 positions are sterically more accessible and electronically favored, leading to substitution at these sites.

In the second step of Route A, the iodinated dibenzothiophene is subjected to bromination. The iodine atom is a weakly deactivating, ortho-, para- directing group. Therefore, the incoming bromine electrophile will be directed to the positions ortho and para to the iodine atom. The 8-position is para to the 2-position, making it the most likely site for the second halogenation.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Iododibenzothiophene

This procedure is adapted from a known method for the iodination of dibenzothiophene.[3]

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Dibenzothiophene | 184.25 | 9.2 g | 50 |

| Iodine (I₂) | 253.81 | 6.2 g | 25 |

| Periodic acid (H₅IO₆) | 227.94 | 5.7 g | 25 |

| Glacial Acetic Acid | - | 150 mL | - |

| Water | - | 30 mL | - |

| Sulfuric Acid (conc.) | - | 0.5 mL | - |

Procedure:

-

To a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add dibenzothiophene (9.2 g, 50 mmol), iodine (6.2 g, 25 mmol), periodic acid (5.7 g, 25 mmol), glacial acetic acid (150 mL), and water (30 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) to the suspension.

-

Heat the reaction mixture to 60°C and stir for 4.5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature and continue stirring for 16 hours.

-

Collect the resulting precipitate by vacuum filtration.

-

Dissolve the crude solid in 150 mL of toluene and wash the solution three times with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Add hexane to the concentrated residue and sonicate to induce precipitation.

-

Collect the solid by filtration and dry to yield 2-iododibenzothiophene as a white powder.

Expected Outcome:

-

Yield: Approximately 77% (11.3 g)[3]

-

Purity: Can be further purified by recrystallization if necessary.

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Synthesis of this compound

This proposed procedure utilizes N-bromosuccinimide (NBS) as a mild and selective brominating agent.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Iododibenzothiophene | 310.15 | 11.3 g | 36.4 |

| N-Bromosuccinimide (NBS) | 177.98 | 6.8 g | 38.2 |

| Glacial Acetic Acid | - | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2-iododibenzothiophene (11.3 g, 36.4 mmol) in glacial acetic acid (200 mL) with gentle heating if necessary.

-

Add N-bromosuccinimide (6.8 g, 38.2 mmol) portion-wise to the solution at room temperature while stirring.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice-water.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to afford pure this compound.

Expected Outcome:

-

Yield: Moderate to high yields are expected based on similar reactions.

-

Purity: Recrystallization should provide a product with high purity.

-

Characterization: The final product must be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Visualizing the Synthesis

Synthetic Pathway Diagram

Caption: Synthetic route for this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound. By leveraging a two-step electrophilic halogenation strategy, this valuable building block can be accessed from readily available starting materials. The provided protocols, grounded in established chemical principles, offer a clear pathway for researchers in organic synthesis, materials science, and drug discovery. The successful synthesis of this molecule will undoubtedly facilitate the development of novel functional materials and potential therapeutic agents.

References

-

Request PDF. (n.d.). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

IOPscience. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of 2,8-Dibromodibenzothiophene: A Foundation for Organic Electronics. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. Retrieved from [Link]

-

Request PDF. (2021). Recent Advances in the Synthesis of Dibenzothiophenes. Retrieved from [Link]

-

Caming Pharmaceutical Ltd. (n.d.). 2-iodo-3-bromo-benzo[b]thiophene CAS 140898-76-6. Retrieved from [Link]

-

Request PDF. (n.d.). A novel method for the bromination of thiophenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Retrieved from [Link]

-

YouTube. (2013). Regioselectivity of Free Radical Halogenation. Retrieved from [Link]

-

Reddit. (2022). Regioselectivity In Relationship To Halogenation. Retrieved from [Link]

-

Consensus. (1987). Synthesis of multisulfur-containing substituted dibenzothiophenes. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-bromothiophene.

-

PubMed Central. (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. Retrieved from [Link]

-

ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?. Retrieved from [Link]

-

YouTube. (2019). regiochemistry in radical halogenation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Retrieved from [Link]

-

PubMed. (2025). Investigation into the bromination of polybrominated dibenzo-p-dioxins and dibenzofurans. Retrieved from [Link]

-

The University of Manchester. (2023). Metal-free CH-CH-type couplings of Dibenzothiophene S-oxides and Phenols. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Electrophilic Substitution of Dibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the electrophilic substitution reactions on dibenzothiophene (DBT), a sulfur-containing heterocyclic molecule of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a deep dive into the underlying principles governing the reactivity and regioselectivity of DBT, supported by field-proven experimental protocols and mechanistic insights.

Introduction: The Unique Electronic Landscape of Dibenzothiophene

Dibenzothiophene is an organosulfur compound consisting of two benzene rings fused to a central thiophene ring.[1] This tricyclic heteroaromatic system presents a unique electronic landscape for electrophilic attack. The fusion of the benzene rings to the thiophene core results in a complex interplay of aromaticity and electron density, making the prediction and control of electrophilic substitution a nuanced endeavor. Understanding the subtleties of this reactivity is paramount for the rational design and synthesis of novel DBT-based compounds with tailored properties for applications in pharmaceuticals and organic electronics.

The sulfur atom in the thiophene ring plays a crucial role in directing the regioselectivity of electrophilic substitution. Through its lone pairs, the sulfur atom can donate electron density to the aromatic system, thereby activating it towards electrophiles. However, the fused benzene rings also influence the electron distribution, leading to a preferential attack at specific positions.

Core Principles: Reactivity and Regioselectivity

The susceptibility of dibenzothiophene to electrophilic aromatic substitution is governed by the stability of the carbocation intermediate, often referred to as the sigma complex or arenium ion. The positions that lead to the most stable, resonance-delocalized intermediates are the ones most favored for electrophilic attack.

In the case of dibenzothiophene, the positions of greatest electron density and, consequently, the most favorable sites for electrophilic attack are the 2 and 8 positions. This is due to the effective delocalization of the positive charge in the corresponding sigma complex, which involves resonance structures where the charge is stabilized by the sulfur atom. Substitution at other positions, such as the 1, 3, 4, 6, 7, and 9 positions, results in less stable intermediates.

Oxidation of the sulfur atom to a sulfoxide or sulfone dramatically alters the electronic properties of the dibenzothiophene core. The electron-withdrawing nature of the sulfoxide or sulfone group deactivates the ring system towards electrophilic attack and directs incoming electrophiles to the meta positions (relative to the sulfur-containing ring), a key consideration in synthetic design.[2]

Key Electrophilic Substitution Reactions: Protocols and Mechanistic Insights

The following sections provide detailed protocols and mechanistic discussions for the most common and synthetically useful electrophilic substitution reactions performed on dibenzothiophene.

Nitration

The introduction of a nitro group onto the dibenzothiophene scaffold is a valuable transformation, as the nitro group can serve as a precursor to a wide array of other functional groups, most notably amines. The regioselectivity of nitration is highly dependent on the reaction conditions.

Protocol for the Synthesis of 2-Nitrodibenzothiophene:

-

Reagents and Materials:

-

Dibenzothiophene

-

Fuming nitric acid

-

Glacial acetic acid

-

Ice bath

-

Standard laboratory glassware

-

-

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve dibenzothiophene in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-nitrodibenzothiophene.

-

Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent helps to moderate the reactivity of the fuming nitric acid. The low reaction temperature is crucial for controlling the exothermicity of the reaction and minimizing the formation of dinitrated and other side products.

Halogenation: Bromination

Bromination of dibenzothiophene provides a direct route to valuable intermediates for cross-coupling reactions, enabling the synthesis of more complex derivatives. The reaction typically proceeds with high regioselectivity for the 2 and 8 positions.

Protocol for the Synthesis of 2,8-Dibromodibenzothiophene:

-

Reagents and Materials:

-

Dibenzothiophene

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

-

Iron filings (catalyst)

-

Sodium thiosulfate solution

-

Standard laboratory glassware

-

-

Step-by-Step Procedure:

-

Dissolve dibenzothiophene in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add a catalytic amount of iron filings to the solution.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the reaction mixture at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield 2,8-dibromodibenzothiophene.

-

Causality Behind Experimental Choices: The iron catalyst acts as a Lewis acid, polarizing the bromine molecule and increasing its electrophilicity. Carbon tetrachloride is used as an inert solvent that does not react with bromine. The sodium thiosulfate wash is essential for safety and to ensure the purity of the final product by removing excess bromine.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the dibenzothiophene nucleus, providing access to ketones that are versatile intermediates for further functionalization. The reaction is typically catalyzed by a strong Lewis acid.

Protocol for the Synthesis of 2-Acetyldibenzothiophene:

-

Reagents and Materials:

-

Dibenzothiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (or another suitable inert solvent)

-

Hydrochloric acid (dilute, aqueous)

-

Standard laboratory glassware under an inert atmosphere

-

-

Step-by-Step Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

To this mixture, add a solution of dibenzothiophene in dry dichloromethane dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench it by the slow addition of ice, followed by dilute hydrochloric acid.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent in vacuo and purify the resulting crude product by column chromatography or recrystallization to afford 2-acetyldibenzothiophene.

-

Causality Behind Experimental Choices: Anhydrous conditions are critical as aluminum chloride is highly hygroscopic and will be deactivated by water. A stoichiometric amount of AlCl₃ is required because it complexes with both the acetyl chloride and the product ketone. The acidic workup is necessary to decompose the aluminum chloride complexes and liberate the ketone product.

Sulfonation

Sulfonation introduces the sulfonic acid group (-SO₃H) onto the dibenzothiophene ring. This functional group can be used to increase water solubility or as a directing group in subsequent synthetic steps.

Protocol for the Sulfonation of Dibenzothiophene:

-

Reagents and Materials:

-

Dibenzothiophene

-

Fuming sulfuric acid (oleum) or chlorosulfonic acid

-

Ice bath

-

Saturated sodium chloride solution

-

Standard laboratory glassware

-

-

Step-by-Step Procedure:

-

In a round-bottom flask, carefully add dibenzothiophene in small portions to chilled fuming sulfuric acid (or chlorosulfonic acid) in an ice bath with vigorous stirring.

-

After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction by taking small aliquots, quenching them in water, and analyzing by TLC or HPLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

The sulfonic acid product may precipitate upon cooling and dilution. If it remains in solution, it can be "salted out" by adding a saturated solution of sodium chloride.

-

Collect the precipitated sulfonic acid by vacuum filtration and wash it with a cold, saturated sodium chloride solution.

-

The product can be further purified by recrystallization from water or by conversion to a more crystalline salt derivative.

-

Causality Behind Experimental Choices: Fuming sulfuric acid (a solution of SO₃ in H₂SO₄) is a highly potent sulfonating agent. The use of an ice bath is essential to control the highly exothermic nature of the reaction. "Salting out" is a common technique to decrease the solubility of the sulfonic acid in the aqueous workup, thereby facilitating its isolation.

Data Presentation: Regioselectivity in Electrophilic Substitution of Dibenzothiophene

The following table summarizes the typical regiochemical outcomes for the electrophilic substitution of dibenzothiophene. Yields and isomer ratios can vary depending on the specific reaction conditions.

| Electrophilic Reaction | Reagents | Major Product(s) | Typical Isomer Distribution (approx.) |

| Nitration | HNO₃, Ac₂O | 2-Nitrodibenzothiophene | Predominantly 2- and 8-isomers |

| Bromination | Br₂, Fe | 2,8-Dibromodibenzothiophene | High selectivity for 2,8-disubstitution |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyldibenzothiophene | Predominantly 2- and 8-isomers |

| Sulfonation | H₂SO₄/SO₃ | Dibenzothiophene-2-sulfonic acid | Predominantly 2- and 8-isomers |

Visualizing Reaction Mechanisms and Workflows

The following diagrams, rendered in Graphviz, illustrate the general mechanism of electrophilic aromatic substitution on dibenzothiophene and a typical experimental workflow.

Caption: General mechanism of electrophilic aromatic substitution on dibenzothiophene.

Caption: A generalized experimental workflow for electrophilic substitution reactions.

Conclusion: A Versatile Scaffold for Innovation

Dibenzothiophene's unique reactivity in electrophilic substitution reactions makes it a valuable and versatile scaffold for the development of new molecules in the pharmaceutical and materials science sectors. A thorough understanding of the principles governing its regioselectivity, coupled with robust and well-defined experimental protocols, empowers researchers to rationally design and synthesize novel dibenzothiophene derivatives with desired functionalities and properties. The methodologies and insights presented in this guide serve as a foundational resource for professionals seeking to harness the synthetic potential of this important heterocyclic system.

References

-

Dibenzothiophene. (2023). In Wikipedia. Retrieved from [Link][2]

-

Friedel–Crafts reaction. (2023). In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). Dibenzothiophene. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

electronic properties of halogenated dibenzothiophenes

An In-Depth Technical Guide to the Electronic Properties of Halogenated Dibenzothiophenes

Abstract

Dibenzothiophene (DBT), a sulfur-containing heterocyclic aromatic compound, serves as a robust and versatile building block for advanced organic electronic materials. Its rigid, planar structure and the presence of a sulfur heteroatom provide an excellent foundation for efficient charge transport.[1][2] The strategic introduction of halogen atoms (F, Cl, Br, I) onto the DBT core, or "halogenation," is a powerful molecular design strategy for fine-tuning its electronic and photophysical properties. This guide provides a comprehensive exploration of the structure-property relationships in halogenated dibenzothiophenes, detailing the underlying chemical principles, essential characterization methodologies, and their impact on applications in organic electronics.

The Dibenzothiophene Core: A Privileged Scaffold

The parent dibenzothiophene molecule is a three-ring aromatic system where two benzene rings are fused to a central thiophene ring. This configuration imparts several advantageous intrinsic properties:

-

High Thermal and Chemical Stability: The fused aromatic system is exceptionally stable, a prerequisite for long-lasting electronic devices.[1][2]

-

Planarity: The planar geometry of the DBT core facilitates strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge hopping between molecules.[2]

-

High Ionization Potential: Compared to other common organic semiconductor cores like fluorene or carbazole, DBT possesses a lower-lying Highest Occupied Molecular Orbital (HOMO), leading to a high ionization potential.[1][2] This inherent stability against oxidation is a significant advantage for device longevity.

-

Role of the Sulfur Atom: The sulfur atom's orbitals contribute to the π-electron system and can enhance intermolecular electronic coupling, further promoting charge migration.[1][2]

The fundamental structure of dibenzothiophene with its standard numbering is illustrated below. These numbered positions are the primary targets for synthetic modification, including halogenation.

The Role of Halogenation: Tuning Electronic Landscapes

Introducing halogen atoms is a key strategy to modulate the electronic properties of organic materials through several distinct physical mechanisms.[3]

Inductive Effects: Stabilizing Frontier Molecular Orbitals

Halogens are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect). This effect systematically modifies the energy levels of the frontier molecular orbitals (FMOs), namely the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO).

-

Energy Level Depression: The inductive withdrawal of electron density from the π-conjugated system lowers the energy of both the HOMO and LUMO levels.[3] This increased stability is highly desirable as it enhances the material's resistance to ambient oxidative degradation.[1][4]

-

Tunability: The strength of the inductive effect varies predictably with the halogen (F > Cl > Br > I), allowing for fine-tuning of the FMO energy levels. Bromination, for example, has been shown to effectively deepen the LUMO level in organic semiconductors, which can improve electron injection and extraction efficiency in devices.[5]

The diagram below illustrates the general impact of the inductive effect on the frontier orbital energies of the DBT core.

The Heavy Atom Effect: Manipulating Excited States

Beyond inductive effects, heavier halogens like bromine and especially iodine introduce significant spin-orbit coupling. This phenomenon, known as the "heavy atom effect," greatly enhances the rate of intersystem crossing (ISC)—the transition between singlet and triplet excited states.

-

Enhanced Phosphorescence: In photophysics, efficient ISC is critical for harvesting triplet excitons. For materials used in phosphorescent OLEDs (PhOLEDs), a high ISC rate is essential for channeling electrically generated excitons into the light-emitting triplet state. Studies on halogen-substituted dibenzothiophene oxides have demonstrated that chloro-, bromo-, and iodo-derivatives show higher quantum yields for photochemical processes involving an ISC step.[6]

-

Positional Dependence: The efficiency of ISC can be highly dependent on the substitution position of the iodine atom on the aromatic core.[7]

Intermolecular Interactions: Influencing Solid-State Packing

The introduction of halogens enables specific non-covalent interactions, such as halogen bonding, which can be used to control the self-assembly and crystal packing of molecules in the solid state.[8] This control over morphology is critical as the charge carrier mobility in organic semiconductors is highly dependent on the degree of intermolecular orbital overlap.[9]

Synthesis and Characterization

The rational design of halogenated DBTs is underpinned by robust synthetic and analytical protocols.

Synthetic Strategies

Functionalized DBTs are commonly synthesized using transition metal-catalyzed cross-coupling reactions.[10] More recently, electrochemical methods have emerged as an efficient alternative.

-

Palladium-Catalyzed Coupling: Stille and Suzuki coupling reactions are workhorse methods for attaching aryl groups or other functional moieties to a halogenated DBT core (or vice-versa).[2][11]

-

Electrochemical Synthesis: An electro-oxidative C–S coupling using a halogen mediator (like Bu₄NBr) has been developed for the efficient synthesis of various DBT derivatives.[12][13] This method can offer advantages in terms of atom economy and avoiding transition metal catalysts.[13]

Experimental Protocols for Electronic Characterization